molecular formula C4HF9O4S B039737 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid CAS No. 113507-82-7

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid

Cat. No.: B039737
CAS No.: 113507-82-7
M. Wt: 316.10 g/mol
InChI Key: RJGUAQKOHAABLK-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a useful research compound. Its molecular formula is C4HF9O4S and its molecular weight is 316.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGUAQKOHAABLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379814
Record name Perfluoro-2-ethoxyethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113507-82-7
Record name Perfluoro-2-ethoxyethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(2-ethoxyethane)sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Reactant of Route 2
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Reactant of Route 3
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Reactant of Route 5
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Reactant of Route 6
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Customer
Q & A

Q1: What makes PFEESA a relevant molecule to study?

A1: PFEESA, also known as perfluoro (2-ethoxyethane) sulfonic acid, has been identified as a potential fluorinated alternative [] in various industrial applications. Its presence as a byproduct in the manufacturing of fluorochemicals raises concerns about its release and accumulation in the environment []. Understanding its behavior and potential impact is crucial due to the persistence and bioaccumulative nature often associated with PFAS compounds.

Q2: How stable is PFEESA against degradation, particularly from reactive species like hydroxyl radicals?

A2: Research suggests that while the sulfonic acid group in PFEESA exhibits high resistance to hydroxyl radical attack, the ether groups within its structure are more susceptible to degradation []. This finding is crucial as it highlights potential degradation pathways for this compound in environmental and biological systems.

Q3: Can computational chemistry help understand PFEESA's behavior?

A3: Yes, molecular dynamics simulations have been employed to study the behavior of PFEESA, specifically its potassium salt (PESK), at the water/gas interface []. These simulations revealed that the fluorocarbon chain of PESK preferentially orients towards the gas phase, while the sulfonic acid group interacts with water molecules []. This information provides valuable insights into its potential distribution and behavior in environmental systems.

Q4: What spectroscopic techniques are useful for studying PFEESA?

A4: Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to characterize PFEESA []. This technique, combined with Density Functional Theory (DFT) calculations, helps in assigning and understanding the vibrational modes of the molecule and the spectral changes induced by factors like humidity [].

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